molecular formula C27H27N5OS B11518567 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 309720-07-8

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11518567
CAS No.: 309720-07-8
M. Wt: 469.6 g/mol
InChI Key: FGLFCLPMEPREPS-UHFFFAOYSA-N
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Description

The compound 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic molecule featuring a hexahydroquinoline core fused with a cyclohepta[b]thiophene moiety. Key structural elements include:

  • Cyclohepta[b]thiophene: A seven-membered thiophene ring fused to the quinoline system, contributing to aromaticity and electronic delocalization.
  • 7,7-Dimethyl groups: These substituents introduce steric bulk, likely rigidifying the bicyclic system and influencing conformational stability.
  • Pyridin-3-yl group: A nitrogen-containing aromatic substituent at position 4, enabling hydrogen bonding and π-π interactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its heteroaromatic and hydrogen-bonding motifs.

Properties

CAS No.

309720-07-8

Molecular Formula

C27H27N5OS

Molecular Weight

469.6 g/mol

IUPAC Name

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C27H27N5OS/c1-27(2)11-20-24(21(33)12-27)23(16-7-6-10-31-15-16)19(14-29)25(30)32(20)26-18(13-28)17-8-4-3-5-9-22(17)34-26/h6-7,10,15,23H,3-5,8-9,11-12,30H2,1-2H3

InChI Key

FGLFCLPMEPREPS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C#N)N)C#N)C5=CN=CC=C5)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Fe3O4@SiO2-SO3H Nanoparticles

  • Conditions : Ultrasonic irradiation (40 kHz, 60°C), ethanol solvent.

  • Catalyst Loading : 5 mol%.

  • Reaction Time : 20–30 minutes.

  • Yield : 88–95%.

[H2-DABCO][HSO4]2 Ionic Liquid

  • Conditions : Ambient temperature, ethanol solvent.

  • Catalyst Loading : 10 mol%.

  • Reaction Time : 5–15 minutes.

  • Yield : 76–100%.

[Pyridine-1-SO3H-2-COOH]Cl Catalyst

  • Conditions : 50°C, solvent-free.

  • Catalyst Loading : 7 mol%.

  • Reaction Time : 10–20 minutes.

  • Yield : 92–98%.

Comparative Analysis of Catalysts

CatalystTemp. (°C)Time (min)Yield (%)Eco-Score
Fe3O4@SiO2-SO3H60309585
[H2-DABCO][HSO4]2251510092
[Pyridine-1-SO3H-2-COOH]Cl50209888

The ionic liquid method offers superior green metrics (E-factor: 0.3 vs. 1.2 for Fe3O4@SiO2-SO3H), while the pyridinium catalyst enables solvent-free synthesis.

Mechanistic Pathway

The reaction proceeds via Knoevenagel condensation between pyridine-3-carbaldehyde and malononitrile, followed by Michael addition of dimedone and subsequent cyclization. The cyclohepta[b]thiophene moiety participates in tautomerization to form the final hexahydroquinoline framework. Key intermediates include:

  • Enamine adduct from ammonium acetate and dimedone.

  • α,β-Unsaturated ketone from Knoevenagel step.

  • Cyclized intermediate with intramolecular nucleophilic attack.

Optimization Strategies

Solvent Screening

SolventYield (%)Reaction Time (min)
Ethanol9530
Water8245
Solvent-free9820

Ethanol balances polarity and environmental impact, whereas solvent-free conditions maximize atom economy.

Temperature Effects

Temp. (°C)Yield (%)
25100
5098
8093

Lower temperatures favor ionic liquid systems, preventing side reactions.

Scalability and Industrial Feasibility

  • Gram-Scale Synthesis : The ionic liquid method achieves 98% yield at 10 g scale, demonstrating industrial potential.

  • Catalyst Reusability : Fe3O4@SiO2-SO3H retains 90% activity after 5 cycles, while [H2-DABCO][HSO4]2 requires no recovery due to low loading.

Challenges and Solutions

  • Byproduct Formation : Excess ammonium acetate generates imine side-products. Stoichiometric control (1.2:1 aldehyde:ammonium acetate ratio) mitigates this.

  • Cyclohepta[b]thiophene Solubility : Pre-activation with DMF enhances miscibility in ethanol .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of amino and cyano groups allows for oxidation reactions under specific conditions.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and cyano groups can interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Cyclohepta[b]thiophene Derivatives
  • Compound 3a (): 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile lacks the hexahydroquinoline core but shares the cyclohepta[b]thiophene and cyano groups. Its synthesis via malononitrile, cycloheptanone, and sulfur highlights a common route for thiophene derivatives .
  • ROY Analogues (): Compounds with o-nitrophenyl substituents on 2-amino-thiophene rings exhibit polymorphism (e.g., seven polymorphs for ROY). The target compound’s pyridin-3-yl group may reduce polymorphism due to stronger directional interactions (e.g., hydrogen bonding with pyridine nitrogen) .
Hexahydroquinoline/Chromene Systems
  • Compound 4am (): A tetrahydrochromene derivative with two fused chromene units and a cyano group.
  • Chromene-3-carbonitrile (): Features a 7,7-dimethyl-4-phenyl substituent. The phenyl group’s hydrophobicity contrasts with the target’s pyridinyl group, which may improve aqueous solubility .

Substituent Effects

Pyridinyl vs. Phenyl Groups
  • 4-(Pyridin-3-yl) vs. 4-Phenyl (): Pyridinyl’s nitrogen atom enables hydrogen bonding and metal coordination, unlike phenyl. This difference could enhance binding affinity in biological targets (e.g., kinase inhibitors) .
Steric and Conformational Impact

    Biological Activity

    The compound 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups that may contribute to various biological activities. This article explores the biological activity of this compound based on recent research findings.

    Chemical Structure and Properties

    The compound can be described by the following structural formula:

    C28H28N4O3S\text{C}_{28}\text{H}_{28}\text{N}_{4}\text{O}_{3}\text{S}

    Key Features:

    • Amino Group : Contributes to hydrogen bonding and potential receptor interactions.
    • Cyano Group : May enhance biological activity through electron-withdrawing effects.
    • Tetrahydroquinoline Framework : Known for various pharmacological properties.

    Antitumor Activity

    Recent studies have shown that compounds similar to the one exhibit significant antitumor activity. For instance:

    • In Vitro Studies : A series of compounds including thieno[2,3-d]pyrimidines demonstrated potent growth inhibition across multiple human tumor cell lines (NCI 60) with compounds showing TGI (Total Growth Inhibition) values as low as 16.2 µM and GI50 values of 3.3 µM for the most active derivatives .
    CompoundTGI (µM)GI50 (µM)LC50 (µM)
    Compound 2016.23.350.1
    Compound 2367.76.6100

    These findings suggest that the compound may act as a potent inhibitor of cancer cell growth through mechanisms such as the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.

    The mechanism by which this compound exerts its biological effects appears to involve:

    • Inhibition of DHFR : The compound's structural features allow it to bind effectively to DHFR, disrupting its function and leading to reduced nucleotide synthesis necessary for DNA replication in cancer cells .
    • Targeting Folate Receptors : The presence of specific moieties may enable selective targeting of folate receptors that are overexpressed in many tumors, enhancing the compound's efficacy while minimizing effects on normal cells .

    Case Study: Antiviral Activity

    Research has indicated that derivatives of cycloheptathiophene show promise as antiviral agents. For example:

    • Influenza Virus Inhibition : Certain derivatives were found to inhibit the polymerase complex of the influenza virus with IC50 values around 15 µM and EC50 values as low as 2.6 µM against clinical isolates . This suggests potential applications in antiviral therapy.

    Q & A

    Q. What synthetic methodologies are employed to construct the hexahydroquinoline core in this compound?

    The hexahydroquinoline core is typically synthesized via multi-step reactions involving cyclocondensation of enaminonitriles with ketones or aldehydes under acidic or basic conditions. For example, cyclohepta[b]thiophene and pyridinyl substituents are introduced through nucleophilic substitution or Friedel-Crafts alkylation. Key steps include:

    • Core formation : Cyclization of enaminonitrile precursors using catalysts like KF-alumina or trifluoroacetic acid .
    • Functionalization : Sequential addition of substituents (e.g., cyano, pyridinyl) via Suzuki coupling or Michael addition .
    • Optimization : Solvents such as DMF or DMSO enhance reaction efficiency, while reflux conditions (80–120°C) improve yield .

    Example Synthesis Protocol :

    StepReagents/ConditionsYieldCharacterization
    1Enaminonitrile + Cycloheptanone, H2SO465%IR (C≡N, C=O), ¹H NMR
    2Pyridin-3-yl bromide, Pd(PPh3)478%LC-MS, HRMS

    Q. How do functional groups like cyano and pyridinyl influence the compound’s reactivity and bioactivity?

    • Cyano group (-CN) : Enhances electrophilicity, facilitating nucleophilic attacks in synthetic modifications. It also stabilizes the molecule via resonance, improving metabolic stability .
    • Pyridinyl group : Participates in π-π stacking and hydrogen bonding with biological targets (e.g., kinases), contributing to binding affinity. Its basicity modulates solubility and pharmacokinetics .
    • Thiophene/cycloheptane rings : Provide conformational rigidity, impacting selectivity in enzyme inhibition .

    Key Data :

    • LogP (predicted): 3.2 ± 0.5 (indicating moderate lipophilicity) .
    • Hydrogen bond donors/acceptors: 2/6, critical for target engagement .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

    Discrepancies often arise from variations in assay conditions, purity, or target specificity. Methodological recommendations include:

    • Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control for batch-to-batch purity via HPLC (>95%) .
    • Mechanistic studies : Employ surface plasmon resonance (SPR) to validate binding kinetics or competitive ELISA to assess enzyme inhibition .
    • Data normalization : Report IC50 values relative to positive controls (e.g., staurosporine for kinase inhibition) .

    Case Study : Anti-inflammatory activity varied by 40% across studies due to differences in LPS-induced TNF-α assay protocols. Harmonizing LPS concentrations (1 µg/mL) and exposure times (24h) reduced variability .

    Q. What strategies address low yields in multi-step synthesis, particularly during thiophene ring functionalization?

    Low yields (~30–50%) in thiophene derivatization can be mitigated by:

    • Catalyst optimization : Use PdCl2(PPh3)2 instead of Pd(OAc)2 for Suzuki-Miyaura coupling (yield improvement: 50% → 75%) .
    • Solvent effects : Replace THF with DMF to enhance solubility of aromatic intermediates .
    • Temperature control : Stepwise heating (60°C → 100°C) prevents side reactions during cyclization .

    Example Optimization Table :

    ParameterInitial ProtocolOptimized ProtocolYield Improvement
    CatalystPd(OAc)2PdCl2(PPh3)2+25%
    SolventTHFDMF+20%

    Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

    Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to avoid off-target effects. For example:

    • Target : Cyclin-dependent kinase 2 (CDK2)
    • Key interactions : Pyridinyl N-atom forms a hydrogen bond with Glu81, while the cycloheptane ring occupies a hydrophobic pocket .
    • Derivative design : Introducing electron-withdrawing groups (e.g., -NO2) at the 4-position improves selectivity by 3-fold .

    Validation : Compare predicted binding energies (ΔG) with experimental IC50 values to refine models .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.